Methionine Sulfoximine

Catalog No.
S533393
CAS No.
15985-39-4
M.F
C5H12N2O3S
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methionine Sulfoximine

CAS Number

15985-39-4

Product Name

Methionine Sulfoximine

IUPAC Name

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1

InChI Key

SXTAYKAGBXMACB-DPVSGNNYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-Methionine-(S,R)-Sulfoximine

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N

Isomeric SMILES

CS(=N)(=O)CC[C@@H](C(=O)O)N

The exact mass of the compound L-Methionine sulfoximine is 180.0569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of L-alpha-amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Methionine sulfoximine (MSX or MSO) is a potent, irreversible mechanism-based inhibitor of glutamine synthetase (GS). In industrial bioprocessing, it is primarily procured as the critical selection agent for the GS-CHO (Chinese Hamster Ovary) expression system, which is a dominant platform for monoclonal antibody and recombinant protein manufacturing . By blocking endogenous glutamine synthesis, MSX forces cells to rely on the exogenous GS gene coupled to the target therapeutic gene, ensuring high-stringency clone selection [1]. Beyond biomanufacturing, it serves as an established pharmacological tool for studying nitrogen metabolism, astrocyte glutamine dynamics, and GS-mediated pathways in both mammalian and plant models .

Substituting L-Methionine sulfoximine with alternative selection agents or crude racemic mixtures critically compromises biomanufacturing timelines and selection stringency. While Methotrexate (MTX) is a functional substitute used in DHFR-CHO systems, MTX selection typically requires multiple, time-consuming amplification rounds, whereas MSX achieves high-stability amplification in a single step [1]. Furthermore, substituting the pure L-enantiomer (CAS 15985-39-4) with the cheaper DL-Methionine sulfoximine racemate introduces inactive D-isomers and non-inhibitory diastereomers, effectively halving the active molar concentration. Because only the L,S-diastereomer is phosphorylated by ATP to irreversibly inhibit GS, using the racemate leads to unpredictable selection pressure, inconsistent clone viability, and unnecessary metabolic burden in high-density bioreactor cultures [2].

Cell Line Amplification Efficiency: MSX vs. MTX Systems

In mammalian cell line development, the MSX/GS selection system demonstrates faster amplification kinetics compared to the MTX/DHFR system. MSX selection typically requires only a single amplification step at concentrations of 25–50 µM to generate amplified, stable clones. In contrast, MTX selection demands multiple sequential rounds of amplification (scaling from nM to µM concentrations) [1]. This single-step capability reduces the critical path timeline for isolating high-producing clones from several months to weeks .

Evidence DimensionAmplification steps required for stable clone generation
Target Compound DataMSX (GS system): 1 step (25-50 µM)
Comparator Or BaselineMTX (DHFR system): Multiple sequential steps
Quantified DifferenceEliminates multi-round amplification, reducing development timelines by weeks to months
ConditionsCHO cell line development for recombinant protein expression

Accelerates the time-to-market for monoclonal antibodies by streamlining the upstream cell line development workflow.

Volumetric Productivity Enhancement in Seed Train Expansion

Strategic application of MSX during the seed train expansion of established GS-/- CHO cell lines increases final bioreactor yields compared to standard low-concentration baselines. Culturing cells with an increased MSX concentration of 25–75 µM, compared to a standard baseline of 6.25 µM, resulted in an 11–26% increase in specific productivity (qp) and a 10–19% increase in overall volumetric titer [1]. This yield enhancement was successfully scaled in 500-L and 1000-L commercial bioreactors without altering the genetic stability or the product quality attributes of the final drug substance[1].

Evidence DimensionVolumetric Titer Increase
Target Compound DataHigh MSX expansion (25-75 µM): +10-19% titer
Comparator Or BaselineStandard MSX baseline (6.25 µM): Baseline titer
Quantified Difference10-19% increase in overall process titer and 11-26% increase in specific productivity
ConditionsGS-/- CHO mAb producing cell lines scaled to 500-L and 1000-L bioreactors

Directly increases commercial drug substance yield in large-scale biomanufacturing without requiring cell line re-engineering.

Stereospecific Target Affinity: Pure L-Isomer vs. DL-Racemate

Methionine sulfoximine exists as four stereoisomers, but glutamine synthetase inhibition is strictly stereospecific. Only the L,S-diastereomer is phosphorylated by ATP within the active site to form the irreversible inhibitory complex[1]. Utilizing pure L-Methionine sulfoximine (CAS 15985-39-4) ensures that the entire L-isomer pool is biologically relevant, whereas substituting with DL-Methionine sulfoximine dilutes the effective molarity by half. The presence of inactive D-isomers in the racemate fails to contribute to selection stringency and introduces unnecessary metabolic processing burdens in sensitive mammalian cell cultures [2].

Evidence DimensionActive Inhibitory Fraction
Target Compound DataL-Methionine sulfoximine: 100% L-isomer pool
Comparator Or BaselineDL-Methionine sulfoximine: 50% inactive D-isomer
Quantified Difference2x higher effective molar stringency per gram compared to the racemic mixture
ConditionsEnzymatic inhibition of glutamine synthetase in vitro and in vivo

Procuring the pure L-isomer guarantees reproducible selection pressure and eliminates off-target metabolic noise in high-value cell cultures.

Monoclonal Antibody Cell Line Development

Procured as the primary selection agent in glutamine-free media to isolate high-producing GS-CHO clones, leveraging its single-step amplification advantage over DHFR/MTX systems .

Commercial Bioreactor Yield Enhancement

Supplemented at elevated concentrations (25–75 µM) during seed train expansion to increase specific productivity and final volumetric titer in large-scale (500L+) mAb manufacturing [1].

Astrocyte and Nitrogen Metabolism Assays

Utilized as a highly specific, irreversible mechanistic probe to block glutamine synthetase in primary cortical astrocyte cultures, allowing precise quantification of glutamine-related neurobiological dynamics .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

180.05686342 Da

Monoisotopic Mass

180.05686342 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M9P6YZ6JX9
7X87YR5KVS
DE3D2PZ3TT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15985-39-4

Wikipedia

Methionine_sulfoximine

Dates

Last modified: 08-15-2023
1. Sinden, S.L., and Durbin, R.D. Glutamine synthetase inhibition: Possible mode of action of wildfire toxin from Pseudomonas tabaci. Nature 219(5152), 379-380 (1968).
2. Reif-Lehrer, L., and Coghlin, J. Conversion of glutamic acid to glutamine by retinal glutamine synthetase. Exp. Eye. Res. 17(4), 321-328 (1973).

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